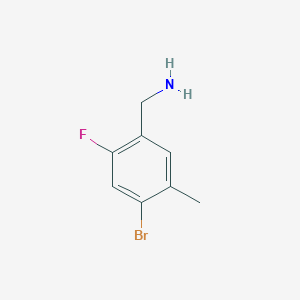

(4-Bromo-2-fluoro-5-methylphenyl)methanamine

Description

(4-Bromo-2-fluoro-5-methylphenyl)methanamine is a halogenated aromatic methanamine derivative with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g/mol (CAS: 1427373-9). Its structure features a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a methyl group (CH₃) at the 5-position, with a methanamine (-CH₂NH₂) group attached to the aromatic core . This compound is commercially available with a purity of ≥95% and is often utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules.

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-5-methylphenyl)methanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 |

InChI Key |

JNYNTADWFDTZDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)methanamine typically involves the following steps:

Bromination: The starting material, 2-fluoro-5-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Reduction: The resulting bromo compound is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the desired methanamine derivative.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-2-fluoro-5-methylphenyl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methylphenyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenyl)methanamine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Methanamine Derivatives

Key Observations:

Biological Activity Trends :

- Methanamine derivatives with halogenated aromatic rings (e.g., 4-chlorophenyl in ) have demonstrated agrochemical activity, such as inhibiting wheat germination, suggesting that the target compound may also exhibit herbicidal or fungicidal properties.

- Thiourea-functionalized methanamine analogs (e.g., tetrazolyl derivatives in ) show moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, implying that halogen and alkyl substitutions could modulate antibacterial efficacy.

Synthetic Utility :

- The target compound’s straightforward synthesis (as per BLD Pharm Ltd. ) contrasts with more complex derivatives like [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine, which requires additional steps to introduce the difluoroethoxy moiety .

Research Implications

For instance:

- Antimicrobial Potential: The presence of Br and F aligns with trends observed in thiourea derivatives (), where halogenation enhances antibacterial and antifungal activity .

- Agrochemical Applications : The inhibition of wheat germination by chlorophenyl methanamine derivatives () suggests that bromo-fluoro analogs could be explored for similar uses .

Biological Activity

(4-Bromo-2-fluoro-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN. Its unique structure, characterized by a phenyl ring substituted with bromine, fluorine, and a methyl group along with a methanamine functional group, makes it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

The compound's structure allows it to form hydrogen bonds and engage in halogen bonding with proteins, which is crucial for modulating protein functions and dynamics. The presence of halogen atoms enhances its biological interactions, making it a candidate for drug development.

Biological Activity

Research indicates that (4-Bromo-2-fluoro-5-methylphenyl)methanamine exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in treating diseases where these enzymes play a critical role.

- Receptor Modulation : It has been studied for its effects on various receptors, including nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and sensory gating.

The mechanism involves binding to specific molecular targets, altering their activity. For instance, its interaction with α7 nAChRs has been noted to restore impaired sensory gating and cognitive functions. The compound may act as a positive allosteric modulator at these receptors, enhancing their responsiveness to neurotransmitters.

Comparative Analysis

To better understand the uniqueness of (4-Bromo-2-fluoro-5-methylphenyl)methanamine, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| (4-Bromo-2-fluorophenyl)methanamine | Lacks methyl group | Simpler structure without additional methyl functionality |

| (3-Bromo-2-fluorophenyl)methanamine | Different positioning of bromine | Alters electronic properties and reactivity |

| (4-Bromo-3-fluorophenyl)methanamine | Different fluorination position | Changes interaction potential with biological targets |

| (4-Bromo-2,3-difluorophenyl)methanamine | Contains two fluorine atoms | Increased polarity may affect solubility and activity |

The combination of bromine, fluorine, and methyl functionalities in (4-Bromo-2-fluoro-5-methylphenyl)methanamine enhances its interaction potential with a broader range of molecular targets compared to its analogs.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on α7 nAChR Modulation :

- A study demonstrated that modifications in the structure of related compounds could significantly affect their potency as modulators of α7 nAChRs. For example, a compound similar to (4-Bromo-2-fluoro-5-methylphenyl)methanamine exhibited an EC50 value of 0.18 µM with excellent maximum modulation capabilities .

- Enzyme Inhibition Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.